Methyl 8-methoxynaphthalene-2-carboxylate
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Overview
Description
Methyl 8-methoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 8th position and a carboxylate ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methoxynaphthalene-2-carboxylate typically involves the esterification of 8-methoxynaphthalene-2-carboxylic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized catalysts to enhance yield and purity. The choice of solvents and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 8-methoxynaphthalene-2-carboxylic acid.
Reduction: 8-methoxynaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 8-methoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-methoxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and ester groups can influence its binding affinity and specificity towards molecular targets. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- Methyl 3-methoxynaphthalene-2-carboxylate
- Methyl 2-methoxynaphthalene-1-carboxylate
- Methyl 6-methoxynaphthalene-2-carboxylate
Comparison: Methyl 8-methoxynaphthalene-2-carboxylate is unique due to the position of its functional groups, which can significantly affect its chemical reactivity and biological activity. For example, the methoxy group at the 8th position may confer different electronic properties compared to similar compounds with methoxy groups at other positions, leading to variations in their behavior in chemical reactions and biological systems.
Properties
CAS No. |
33295-54-4 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 8-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-15-12-5-3-4-9-6-7-10(8-11(9)12)13(14)16-2/h3-8H,1-2H3 |
InChI Key |
SUSOUDKBQLHWGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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